6-Methoxy-2-methyl-1-tetralone
Overview
Description
6-Methoxy-2-methyl-1-tetralone is an organic compound with the molecular formula C12H14O2 It is a derivative of tetralone, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the tetralone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-1-tetralone typically involves multi-step organic reactions. One common method starts with the acylation of anisole using an acylating agent in the presence of a Lewis acid such as aluminum trichloride. The intermediate product is then subjected to further reactions to introduce the methyl group and form the tetralone structure .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques. This method enhances reaction efficiency, reduces reaction time, and improves product purity. The continuous-flow process involves the use of specific catalysts and controlled reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum trichloride and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6-Methoxy-2-methyl-1-tetralone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antidepressants and anti-inflammatory drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors, enzymes, or other proteins, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
6-Methoxy-1-tetralone: Similar in structure but lacks the methyl group at the 2nd position.
2-Methyl-1-tetralone: Lacks the methoxy group at the 6th position.
7-Methoxy-1-tetralone: The methoxy group is at the 7th position instead of the 6th
Uniqueness: 6-Methoxy-2-methyl-1-tetralone is unique due to the specific positioning of both the methoxy and methyl groups, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-9-7-10(14-2)5-6-11(9)12(8)13/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCDPZRYPANDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1=O)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455779 | |
Record name | 6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27752-24-5 | |
Record name | 6-Methoxy-2-methyl-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27752-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methoxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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